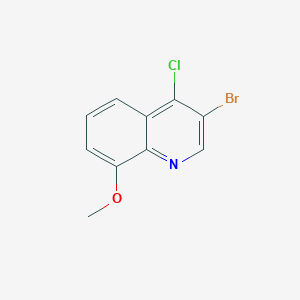
2,6-Dichloro-4-(methylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(methylsulfonyl)phenol is a chemical compound with the molecular formula C7H6Cl2O3S . It is a derivative of phenol, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(methylsulfonyl)phenol consists of a phenol ring with two chlorine atoms and one methylsulfonyl group attached to it . The InChI code for this compound is1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-4-(methylsulfonyl)phenol is 241.09 g/mol . It has a boiling point of 223-224 degrees Celsius . The compound has a topological polar surface area of 62.8 Ų and a complexity of 260 .Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Phenolic compounds, including derivatives similar to 2,6-Dichloro-4-(methylsulfonyl)phenol, are widely studied for their antioxidant properties. The ABTS/PP decolorization assay is a prominent method to assess antioxidant capacity, revealing two principal reaction pathways for phenolic antioxidants: coupling adduct formation with ABTS•+ and oxidation without coupling. These insights are crucial for understanding the antioxidant mechanisms and their applications in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, a compound related to 2,6-Dichloro-4-(methylsulfonyl)phenol, showcases the applicability of phenolic compounds in detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, demonstrating the potential of phenolic-based compounds in environmental monitoring and analytical chemistry (Roy, 2021).
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, akin to 2,6-Dichloro-4-(methylsulfonyl)phenol, have been the subject of numerous studies regarding their environmental presence, human exposure, and potential toxicity. These studies highlight the widespread detection of such compounds in various environmental matrices and their implications for human health, underscoring the importance of researching novel, less toxic, and environmentally friendly phenolic antioxidants (Liu & Mabury, 2020).
Synthetic and Purification Approaches
The synthesis and purification of dihydroxydiphenylsulfone, a derivative of phenolic compounds, have been reviewed to identify the most efficient and industrially applicable methods. This research serves as a foundation for producing phenolic derivatives with potential applications in various industrial sectors, including pharmaceuticals and advanced materials (Qiu Ming-yan, 2005).
Bioactivities of Phenolic Compounds
Phenolic acids, including chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These compounds, due to their significant health-promoting properties, are being increasingly utilized in the food, pharmaceutical, and nutraceutical industries, highlighting the potential of phenolic compounds in enhancing human health and disease prevention (Naveed et al., 2018).
Safety And Hazards
Safety data sheets suggest that fine dust dispersed in air may ignite and thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Propriétés
IUPAC Name |
2,6-dichloro-4-methylsulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGNTCBLZAIRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352867 |
Source


|
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(methylsulfonyl)phenol | |
CAS RN |
20951-05-7 |
Source


|
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(methylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)





![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
